3-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
Overview
Description
3-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-methoxyphenyl)-5-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole is 381.16885622 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cycloaddition and Pyridine Derivative Formation
Isoxazoles, including compounds similar to "3-(3-methoxyphenyl)-5-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole," are noted for their participation in cycloaddition reactions. For instance, hexacarbonylmolybdenum-induced reactions of isoxazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate, lead to the formation of pyridine derivatives through regioselective bonding. This process highlights the synthetic versatility of isoxazoles in creating complex heterocyclic structures Kobayashi & Nitta, 1985.
Synthesis of Heterocycles
The synthesis of a wide variety of five and six-membered heterocycles with masked or unmasked aldehyde functionality demonstrates another application of compounds related to "3-(3-methoxyphenyl)-5-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole." These heterocycles include pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines, showcasing the utility of such compounds as three-carbon synthons in the efficient regiospecific synthesis of heterocycles Mahata et al., 2003.
Antimicrobial and Antitubercular Activities
Isoxazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Specific compounds displayed good antibacterial activity against various strains, such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, compared to standard drugs like Ampicillin. Additionally, certain derivatives were found to be active antitubercular agents against M. tuberculosis H37Rv, indicating the potential of isoxazole derivatives in medicinal chemistry Shingare et al., 2018.
Molecular Docking Studies
To understand the mode of inhibition of specific enzymes by isoxazole derivatives, molecular docking studies have been conducted. These studies offer insights into the interaction between the compounds and the MurD ligase enzyme, providing a basis for the development of new antimicrobial agents. This approach illustrates the application of isoxazole derivatives in the rational design of drugs with targeted activities Shingare et al., 2018.
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-6-16-12-18(23-27-16)19-9-5-10-24(19)21(25)20-13-17(22-28-20)14-7-4-8-15(11-14)26-2/h4,7-8,11-13,19H,3,5-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPFTQXGXBWMLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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